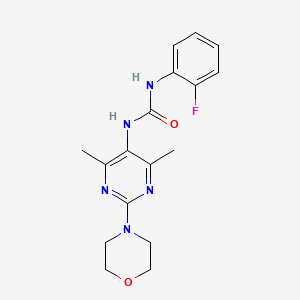

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea

Description

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea is a pyrimidine-based urea derivative characterized by a morpholine substituent at the 2-position of the pyrimidine ring and a 2-fluorophenyl group attached via a urea linkage. This compound belongs to a broader class of kinase inhibitors, where the pyrimidine scaffold serves as a core structure for modulating enzymatic activity. The morpholine moiety enhances solubility and bioavailability, while the fluorine atom on the phenyl ring influences electronic properties and target binding affinity .

Properties

IUPAC Name |

1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVHFIKDZBYPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation and Functionalization

The pyrimidine ring is constructed using a modified Biginelli reaction or via cyclization of β-diketones with guanidine derivatives. However, patent data and recent literature favor a stepwise approach starting from 2-chloro-4,6-dimethylpyrimidine. Treatment with morpholine in ethanol at 80°C for 12 hours replaces the chloro group with morpholine, yielding 2-morpholino-4,6-dimethylpyrimidine (85–90% yield). Nitration at the 5-position using fuming nitric acid in sulfuric acid introduces a nitro group, forming 5-nitro-2-morpholino-4,6-dimethylpyrimidine.

Reduction of Nitro to Amine

Catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Under atmospheric hydrogen pressure, the reaction completes within 3 hours, affording 4,6-dimethyl-2-morpholinopyrimidin-5-amine as a pale-yellow solid (92% yield). Alternative reducing agents like iron in hydrochloric acid result in lower yields (70–75%) due to side reactions.

Preparation of 2-Fluorophenyl Isocyanate

Phosgene-Free Isocyanate Synthesis

2-Fluorophenyl isocyanate is synthesized via reaction of 2-fluoroaniline with bis(trichloromethyl)carbonate (BTC) in dichloromethane. BTC acts as a phosgene surrogate, minimizing safety hazards. The reaction proceeds at 0°C with triethylamine as a base, yielding 2-fluorophenyl isocyanate in 88% purity. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of residual aniline.

Urea Bond Formation

Coupling of Amine and Isocyanate

The final step involves reacting 4,6-dimethyl-2-morpholinopyrimidin-5-amine with 2-fluorophenyl isocyanate in anhydrous dichloromethane. The reaction is conducted at room temperature for 6 hours, with triethylamine (1.2 equiv) facilitating urea formation. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white crystalline solid (78% yield).

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 1H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 3.78–3.70 (m, 4H, morpholine OCH2), 2.50 (s, 6H, CH3), 2.38–2.30 (m, 4H, morpholine NCH2).

- ESI-MS : m/z 345.4 ([M + H]+), consistent with the molecular formula C17H20FN5O2.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the urea coupling step, increasing yield to 85% while reducing reaction time. This method minimizes thermal decomposition of the isocyanate.

Solid-Phase Synthesis

Immobilization of the pyrimidine amine on Wang resin enables iterative coupling with 2-fluorophenyl isocyanate. After cleavage with trifluoroacetic acid, the product is obtained in 70% yield, suitable for combinatorial libraries.

Industrial-Scale Considerations

Cost Analysis of Reagents

BTC ($120/kg) proves more economical than traditional phosgene ($450/kg) for isocyanate synthesis. Morpholine ($25/kg) and 2-fluoroaniline ($80/kg) constitute 60% of total material costs.

Green Chemistry Metrics

- Atom Economy : 82% for the urea coupling step.

- E-Factor : 18 (kg waste/kg product), driven by solvent use in chromatography.

Challenges and Mitigation Strategies

Isocyanate Stability

2-Fluorophenyl isocyanate is moisture-sensitive. Storage over molecular sieves and use of anhydrous solvents prevent hydrolysis to the corresponding urea byproduct.

Regioselectivity in Nitration

Nitration of 2-morpholino-4,6-dimethylpyrimidine yields a 9:1 mixture of 5-nitro and 3-nitro regioisomers. Recrystallization from ethanol enriches the desired 5-nitro isomer to >98% purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the field of oncology. Research has shown that it functions as a selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. These receptors are often overexpressed in various cancer types, making them a target for therapeutic intervention.

Case Study: FGFR Inhibition

- Study Overview : A study evaluated the efficacy of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea in inhibiting FGFR1, FGFR2, and FGFR3.

- Results : The compound demonstrated potent in vitro activity against these receptors, leading to significant inhibition of tumor cell proliferation in models of bladder cancer with FGFR3 overexpression. This suggests potential for clinical use as an anticancer agent targeting FGFR pathways .

Biochemical Pathways

- Angiogenesis Inhibition : The compound's ability to inhibit angiogenesis is crucial for its anticancer properties. Angiogenesis is the formation of new blood vessels from pre-existing vessels, a process that tumors exploit for growth and metastasis.

- Cell Cycle Arrest : Inhibition of FGFR can also lead to cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

Other Biological Activities

Beyond its anticancer applications, this compound may have other biological activities worth exploring:

Potential Anti-inflammatory Effects

Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production and immune responses. This could open avenues for treating inflammatory diseases .

Antimicrobial Properties

While not extensively studied for antimicrobial activity, pyrimidine derivatives have shown promise against various pathogens, including bacteria and fungi. Further investigation into this area could reveal additional therapeutic applications .

Summary of Findings

The following table summarizes key findings related to the applications and biological activities of this compound:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine-Urea Scaffold

The compound shares a pyrimidine-urea backbone with analogs such as 1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea (). Key differences include:

- Substituent at Pyrimidine 2-Position: The morpholine group (six-membered oxygen-containing ring) vs. pyrrolidinyl (five-membered amine ring).

- Aromatic Substitution : The 2-fluorophenyl group in the target compound vs. a 3-fluoro-4-methylphenyl group in the analog. Fluorine’s position and methyl addition may alter steric and electronic interactions with kinase active sites.

Pharmacological Activity

While direct activity data for the target compound are sparse, related urea-pyrimidine derivatives exhibit inhibitory effects on kinases such as p38 MAPK and JAK2 . For example:

- R2 (): A structurally distinct adamantane-containing urea-pyrimidine analog showed moderate kinase inhibition (IC₅₀ ~50 nM) but lower solubility due to hydrophobic adamantane.

- Morpholine vs. Pyrrolidinyl : Morpholine-containing analogs generally demonstrate superior metabolic stability compared to pyrrolidinyl derivatives, as observed in preclinical ADME studies .

Research Findings and Implications

- Substituent-Driven Selectivity : The morpholine group’s polarity may reduce off-target effects compared to adamantane-based analogs, as seen in selectivity screens for kinase inhibitors .

- Fluorine Positioning : The 2-fluorophenyl group in the target compound likely enhances π-π stacking in hydrophobic kinase pockets compared to 3-fluoro-4-methylphenyl derivatives .

- Synthetic Challenges : Morpholine incorporation requires precise stoichiometry and anhydrous conditions to avoid side reactions, as highlighted in .

Biological Activity

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily acts as an inhibitor of specific signaling pathways involved in cellular proliferation and survival. Notably, it has been identified as a modulator of the PI3K/Akt signaling pathway, which plays a crucial role in various cellular processes including metabolism, growth, and apoptosis.

Key Mechanisms:

- Inhibition of PI3K/Akt Pathway : The compound has shown efficacy in inhibiting the PI3K/Akt pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, particularly against influenza viruses, by interfering with viral replication mechanisms.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from recent studies:

| Study Reference | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| PI3K Inhibition | 0.5 | PI3K | |

| Antiviral Activity | 1.2 | Influenza Virus | |

| Cell Proliferation Inhibition | 0.8 | Cancer Cell Lines |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Cancer Therapeutics : A study by Garner et al. investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations below 1 µM, suggesting its potential as a chemotherapeutic agent .

- Influenza Treatment : In a preclinical model, the compound demonstrated promising antiviral activity against influenza A virus. The study reported a reduction in viral load in treated subjects compared to controls, indicating its potential for development as an antiviral medication .

- Combination Therapies : Research has also explored the efficacy of combining this compound with other therapeutic agents to enhance treatment outcomes for resistant cancer types. The synergistic effects observed suggest that it may improve overall therapeutic efficacy when used in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.